molecular formula C15H20O3 B14594966 1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate CAS No. 59793-85-0

1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate

Cat. No.: B14594966
CAS No.: 59793-85-0
M. Wt: 248.32 g/mol
InChI Key: DIEQIRBBEOTGHN-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate is an organic compound with the molecular formula C10H10O3 It is known for its unique structural properties, which include an acetyl group attached to a phenyl ring and a dimethylpropyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate can be achieved through several methods. One common approach involves the reaction of 4-acetylphenyl acetate with 2,2-dimethylpropyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process would likely include the use of continuous reactors to ensure efficient mixing and reaction completion. The product can be purified through distillation or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylphenyl acetate
  • 2,2-Dimethylpropyl acetate
  • 4-Acetylphenyl-3-alkylimidazolium salts

Uniqueness

1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate is unique due to its combined structural features of an acetyl group, a phenyl ring, and a dimethylpropyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

59793-85-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

[1-(4-acetylphenyl)-2,2-dimethylpropyl] acetate

InChI

InChI=1S/C15H20O3/c1-10(16)12-6-8-13(9-7-12)14(15(3,4)5)18-11(2)17/h6-9,14H,1-5H3

InChI Key

DIEQIRBBEOTGHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C(C)(C)C)OC(=O)C

Origin of Product

United States

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